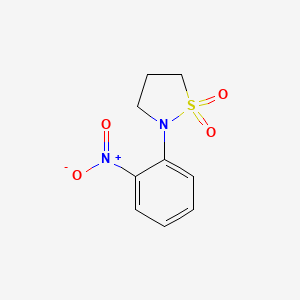

N-(2-Nitrophenyl)-1,3-propanesultam

CAS No.: 1373232-34-8

Cat. No.: VC2874528

Molecular Formula: C9H10N2O4S

Molecular Weight: 242.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373232-34-8 |

|---|---|

| Molecular Formula | C9H10N2O4S |

| Molecular Weight | 242.25 g/mol |

| IUPAC Name | 2-(2-nitrophenyl)-1,2-thiazolidine 1,1-dioxide |

| Standard InChI | InChI=1S/C9H10N2O4S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-16(10,14)15/h1-2,4-5H,3,6-7H2 |

| Standard InChI Key | NZSQAOFLIWSBBN-UHFFFAOYSA-N |

| SMILES | C1CN(S(=O)(=O)C1)C2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | C1CN(S(=O)(=O)C1)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Classification

Structural Identification

N-(2-Nitrophenyl)-1,3-propanesultam is identified by CAS Registry Number 1373232-34-8 and is commercially available with a purity standard of 98% . The compound belongs to the chemical class of sultams, which are cyclic sulfonamides characterized by a sulfur-nitrogen bond as part of their ring structure.

Molecular Architecture

The molecular structure features a 1,3-propanesultam core (a five-membered ring containing a sulfonyl group and nitrogen atom) with a 2-nitrophenyl group attached to the nitrogen atom. This arrangement creates a molecule with distinct electronic and steric properties due to the combination of the electron-withdrawing nitro group at the ortho position of the phenyl ring and the cyclic sulfonamide structure.

Related Structural Families

Physical and Chemical Properties

Chemical Reactivity Profile

The reactivity of N-(2-Nitrophenyl)-1,3-propanesultam can be partially inferred from studies on related sultam compounds. Research on N-nitroso derivatives of propanesultam has demonstrated that sultams undergo specific decomposition reactions that yield corresponding sultones and regenerated sultams . These reactions have been analyzed in terms of nucleophilic approach pathways involving the sulfonyl oxygens.

Structural Comparison Data

Table 1: Structural Comparison of N-(2-Nitrophenyl)-1,3-propanesultam with Related Compounds

Synthesis Pathways and Methodologies

Precursor-Based Synthesis

One potential synthetic route may involve the reaction of 1,3-propanesultone with 2-nitroaniline. The preparation of 1,3-propanesultone itself has been documented through methods involving:

-

Reaction of 3-chloropropanol with sodium sulfite in water, followed by acidification with concentrated hydrochloric acid and dewatering ring closure

-

Temperature control at 25-120°C with reaction times of 4-48 hours, followed by pressure reduction and concentrated hydrochloric acid treatment

Alternative Synthetic Pathways

Additional synthetic approaches documented for related compounds include:

-

Utilization of sodium bisulfite and allyl alcohol with catalytic azo diisobutyl nitrile, followed by treatment with pyridinium p-toluenesulfonate for dehydration reaction

-

Methods yielding high purity (>99.9%) with total yields exceeding 90% for the related sultone compounds

Table 2: Potential Synthesis Methods for N-(2-Nitrophenyl)-1,3-propanesultam Based on Related Compounds

Reactivity and Chemical Behavior

Nucleophilic Reactivity

The reactivity of N-(2-Nitrophenyl)-1,3-propanesultam likely follows patterns observed in related sultam compounds. Research on N-nitroso sultams has shown that their decompositions increase in rate with increasing ring size and yield corresponding sultones along with regenerated sultams . These reactions have been discussed in terms of nucleophilic approach pathways.

Electronic Effects

The presence of the electron-withdrawing nitro group at the ortho position of the phenyl ring likely influences the electronic distribution within the molecule, potentially affecting the reactivity of the sultam nitrogen and the sulfonyl group. This electronic effect may create unique reactivity patterns different from unsubstituted or differently substituted sultams.

Steric Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume